molecular formula C10H6BrCl2NO B13094454 8-Bromo-2,4-dichloro-7-methoxyquinoline CAS No. 1254256-54-6

8-Bromo-2,4-dichloro-7-methoxyquinoline

Cat. No.: B13094454
CAS No.: 1254256-54-6
M. Wt: 306.97 g/mol
InChI Key: VTUOWSJJIRXSJN-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

8-Bromo-2,4-dichloro-7-methoxyquinoline has garnered attention for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and infections.

Anticancer Properties

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with this moiety can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for some derivatives range from 26.30 to 63.75 µM against these cell lines .

Antibacterial and Antiviral Activity

The compound has also been evaluated for its antibacterial and antiviral properties. Its mechanism involves inhibiting specific enzymes critical for the survival of pathogens. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria by targeting cell division proteins . Additionally, the compound's ability to disrupt viral replication pathways positions it as a potential antiviral agent.

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Bromination : The introduction of bromine is achieved through electrophilic aromatic substitution.
  • Chlorination : Chlorine is added to specific positions on the quinoline ring to enhance biological activity.
  • Methoxylation : The methoxy group is introduced to improve solubility and reactivity.

These synthetic routes are optimized to enhance yield and purity using continuous flow reactors.

Several case studies highlight the compound's applications:

Anticancer Activity Study

A study evaluated various derivatives of 8-hydroxyquinoline against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions at the C5 position enhanced anticancer activity significantly .

Antibacterial Effectiveness

In another investigation, derivatives were tested against Staphylococcus aureus and other pathogens. The findings showed that certain compounds exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,4-dichloro-7-methoxyquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

8-Bromo-2,4-dichloro-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme modulation effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrCl₂N. The compound features a bromine atom at the 8-position, dichloro groups at the 2 and 4-positions, and a methoxy group at the 7-position. This unique arrangement contributes to its distinct chemical behavior and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including human lung carcinoma (A549) and cervical adenocarcinoma (HeLa).

Cell Line IC50 (µM) Reference
A5495.6
HeLa7.3
MCF-76.1

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that it demonstrates inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
MRSA2415
E. coli2030
S. aureus2225

The results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Enzyme Modulation

This compound has been shown to modulate the activity of various enzymes, particularly kinases and phosphatases involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor by binding to the active sites of these enzymes.

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized several derivatives of quinoline compounds, including this compound. They found that this compound exhibited potent cytotoxicity against A549 cells with an IC50 value of 5.6 µM. The study also noted increased apoptosis markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against MRSA and other resistant strains. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Properties

CAS No.

1254256-54-6

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

8-bromo-2,4-dichloro-7-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3

InChI Key

VTUOWSJJIRXSJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br

Origin of Product

United States

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